2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol
Description
Contextualizing 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol within Phenolic Compounds Research
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. sigmaaldrich.com Their diverse structures and functionalities have led to their widespread use in various scientific and industrial domains. Research into phenolic compounds is a mature yet continually evolving field, with ongoing efforts to synthesize new derivatives and understand their structure-property relationships. This compound, a substituted phenol (B47542), fits within this broader research landscape as a molecule with specific steric and electronic features conferred by its alkyl substituents. The presence of methyl groups at the 2 and 6 positions and a 1,1-dimethylpropyl (or tert-amyl) group at the 4 position of the phenol ring gives it a distinct chemical character.
Significance of Hindered Phenols in Contemporary Chemical Research
The defining feature of this compound is its classification as a hindered phenol. Hindered phenols are a class of phenolic compounds where the hydroxyl group is flanked by bulky alkyl groups at one or both ortho positions. wikipedia.org This steric hindrance around the hydroxyl group is not a mere structural curiosity; it is central to their primary function as highly effective antioxidants.
The bulky substituents sterically protect the hydroxyl group, influencing its reactivity. This structural arrangement allows the phenol to readily donate its hydroxyl hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action. The resulting phenoxyl radical is stabilized by the electron-donating alkyl groups and is sterically hindered from participating in further undesirable reactions, thus effectively terminating radical chain reactions. mdpi.com This unique capability has made hindered phenols indispensable as stabilizers in a wide array of materials, including plastics, elastomers, and lubricants, protecting them from degradation by oxidation. nih.gov Contemporary research continues to explore the synthesis of novel hindered phenols with enhanced antioxidant efficacy and to investigate their potential in new applications.
Scope and Objectives of Research on this compound
Research on this compound is driven by several key objectives that align with the broader goals of synthetic and materials chemistry. A primary objective is to understand how its specific substitution pattern influences its physicochemical properties and, consequently, its performance as an antioxidant. This includes studying its solubility, thermal stability, and volatility in various media.
Another significant research goal is to develop efficient and selective synthetic routes for its preparation. The alkylation of 2,6-dimethylphenol (B121312) is a probable pathway, and research in this area aims to optimize reaction conditions, improve yields, and minimize the formation of byproducts. researchgate.net
Furthermore, a key objective is to evaluate its efficacy as a stabilizer and its potential as an intermediate in the synthesis of other valuable chemical entities. This involves detailed studies of its antioxidant activity and its reactivity in further chemical transformations. The data gathered from these research efforts contribute to the fundamental understanding of structure-activity relationships within the hindered phenol class and pave the way for the rational design of new and improved antioxidant molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for this compound) | Analog Compound Data |
| Molecular Formula | C₁₃H₂₀O sigmaaldrich.com | - |
| Molecular Weight | 192.30 g/mol | - |
| CAS Number | 91798-63-9 sigmaaldrich.com | - |
| Appearance | Likely a solid at room temperature | 4-tert-Amylphenol: White to pale yellow solid chemicalbook.com |
| Melting Point | Not available | 4-tert-Amylphenol: 88-89 °C chemicalbook.com |
| Boiling Point | Not available | 4-tert-Amylphenol: 255 °C chemicalbook.com |
| Density | Not available | 4-tert-Amylphenol: 0.96 g/cm³ chemicalbook.com |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | 4-tert-Amylphenol: Insoluble in water chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
91798-63-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-6-13(4,5)11-7-9(2)12(14)10(3)8-11/h7-8,14H,6H2,1-5H3 |
InChI Key |
AKIHZTRJDCMLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 2,6 Dimethyl 4 1,1 Dimethylpropyl Phenol
Synthetic Methodologies for 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol
The primary route to synthesizing this compound involves the direct alkylation of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol). This approach leverages the availability of the starting phenol (B47542) and the directing effects of its substituent groups.
Alkylation Reactions in Phenol Synthesis and Direct Synthesis Routes (e.g., from 2,6-Xylenol)
The most direct and industrially feasible synthesis is the Friedel-Crafts alkylation of 2,6-xylenol. jk-sci.combeilstein-journals.org In this electrophilic aromatic substitution reaction, the electron-rich aromatic ring of 2,6-xylenol attacks a carbocation electrophile generated from an appropriate alkylating agent.
The alkylating agent must be a source of the 1,1-dimethylpropyl group, commonly known as the tert-amyl group. Suitable agents include isoamylenes (such as 2-methyl-2-butene or 2-methyl-1-butene) or tert-amyl alcohol. google.comepo.org The reaction mechanism involves the protonation of the alkene or alcohol by an acid catalyst to form the relatively stable tertiary tert-amyl carbocation.
The regioselectivity of the reaction is controlled by the existing substituents on the phenol ring. The hydroxyl group and the two methyl groups are all ortho-, para-directing. However, the methyl groups at the C2 and C6 positions provide significant steric hindrance, effectively blocking the electrophile from attacking the ortho positions. researchgate.net Consequently, the incoming tert-amyl group is directed almost exclusively to the sterically accessible and electronically activated para position (C4), yielding the desired product, this compound. researchgate.net
Catalytic Systems in the Formation of this compound
The choice of catalyst is critical for a successful Friedel-Crafts alkylation, influencing reaction rate, yield, and selectivity. A variety of acid catalysts can be employed to generate the necessary carbocation from the alkylating agent. jk-sci.com
Brønsted Acids : Strong proton acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts for this type of reaction. chemicalbook.comnih.gov
Lewis Acids : Traditional Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are highly active. jk-sci.comnih.gov However, they often require stoichiometric amounts and can lead to side reactions or product degradation under harsh conditions.
Solid Acid Catalysts : Modern, greener approaches favor the use of heterogeneous solid acid catalysts. These include acidic ion-exchange resins (e.g., Amberlyst), zeolites, silica-alumina, and activated clays. google.comepo.org These catalysts offer significant advantages, including easier separation from the reaction mixture, reduced corrosion, potential for regeneration and reuse, and often higher selectivity with fewer byproducts. google.com Patents describing the synthesis of tert-amylphenols specifically note that inorganic solid acid catalysts are preferable to ion-exchange resins for minimizing the formation of byproducts. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
| Parameter | Optimized Condition | Rationale |
| Reactant Molar Ratio | Excess of 2,6-xylenol | Minimizes polyalkylation, where a second or third alkyl group is added to the ring, which is a common side reaction in Friedel-Crafts alkylations. jk-sci.comstackexchange.com |
| Temperature | 30°C to 120°C | Balances the reaction rate with the prevention of side reactions or product decomposition. A patent for related tert-amylphenol production specifies this range. google.com |
| Catalyst Selection | Mild solid acid catalysts | Reduces the formation of byproducts and allows for easier purification and catalyst recycling, enhancing process efficiency and environmental friendliness. google.com |
| Solvent | Non-polar organic solvent (e.g., Toluene) | Provides a suitable medium for the reactants and can aid in temperature control. chemicalbook.com |
By fine-tuning these conditions, it is possible to achieve high conversion of the starting material and high selectivity for the desired para-alkylated product.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is dominated by one primary strategy, but variations in reagents and catalysts provide different advantages.
| Pathway | Description | Advantages | Disadvantages |
| Direct Alkylation with Isoamylene | 2,6-xylenol is reacted with an isoamylene (e.g., 2-methyl-2-butene) using a solid acid catalyst. google.com | High atom economy (water is the only byproduct), high selectivity due to steric hindrance, catalyst is reusable. | Requires handling of a volatile and flammable alkene. |
| Direct Alkylation with tert-Amyl Alcohol | 2,6-xylenol is reacted with tert-amyl alcohol using a Brønsted or Lewis acid catalyst. researchgate.net | tert-amyl alcohol is less volatile and easier to handle than isoamylene. | Generates water as a byproduct which can deactivate some Lewis acid catalysts. |
| Homogeneous Catalysis | Uses soluble Lewis acids (AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄). jk-sci.comepo.org | High reactivity and fast reaction rates. | Difficult catalyst separation, potential for corrosion, often requires stoichiometric amounts, lower selectivity. |
| Heterogeneous Catalysis | Uses solid acid catalysts like zeolites or ion-exchange resins. google.com | Easy catalyst separation and recycling, environmentally friendlier, typically higher selectivity. | May have lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times. |
Chemical Transformations and Derivatization of this compound
The chemical reactivity of this compound is centered on its phenolic hydroxyl group. The significant steric hindrance from the adjacent methyl groups influences the types of reactions it can undergo.
Reactions at the Hydroxyl Group
Derivatization of the hydroxyl group can be used to alter the molecule's physical properties or to prepare it for further analysis or synthesis.
Esterification (O-Acylation) : The hydroxyl group can be converted into an ester by reacting it with an acylating agent such as an acyl chloride or an acid anhydride. researchgate.net This reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct.
Etherification (O-Alkylation) : Formation of an ether requires the initial deprotonation of the weakly acidic hydroxyl group with a strong base to form a phenoxide ion. rhhz.net This more nucleophilic intermediate can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. Selective deprotonation is crucial for achieving high yields. rhhz.netresearchgate.net
Silylation : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl group is often converted into a non-polar trimethylsilyl (TMS) ether. researchgate.net This is achieved by reacting the phenol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Phosphorylation : The compound can be reacted with a phosphitylating agent, which transforms the hydroxyl group into a derivative that is active for analysis by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used for quantifying different types of hydroxyl groups in complex mixtures. nih.gov
Below is a summary of common derivatization reactions at the hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
| Esterification | Acyl chloride (R-COCl), Base | Phenyl Ester |
| Etherification | Strong Base, Alkyl Halide (R-X) | Phenyl Ether |
| Silylation | BSTFA or other silylating agent | Silyl Ether |
| Phosphorylation | Phosphitylating Agent | Phosphate Ester |
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is significantly influenced by its substituents. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this molecule, both ortho positions are occupied by methyl groups, and the para position is substituted with a bulky 1,1-dimethylpropyl (tert-amyl) group. This substitution pattern, coupled with steric hindrance, renders typical electrophilic aromatic substitution reactions challenging.
Despite this, the phenolic ring can participate in specific reactions:
Oxidative Coupling: Similar to other 2,6-disubstituted phenols like 2,6-dimethylphenol, oxidative conditions can lead to coupling reactions. These reactions can proceed via phenoxyl radical intermediates, resulting in either C-C coupling to form biphenyl-4,4'-diols or C-O coupling to produce polyphenylene oxide (PPO) polymers. mdpi.comrsc.org For instance, the oxidative coupling of 2,6-dimethylphenol using catalysts like copper complexes can yield high molecular weight polymers. researchgate.netresearchgate.net A selective method for para-C-C dimerization of 2,6-dimethylphenol has been developed using a hypervalent iodine reagent, (diacetoxyiodo)benzene, to produce 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol efficiently. rsc.org
Dearomatization Reactions: Phenols are generally challenging substrates for intermolecular catalytic asymmetric dearomatization (CADA) due to their strong aromaticity and the presence of multiple nucleophilic sites. nih.govresearchgate.net However, recent advances have shown that chiral phosphoric acid catalysts can facilitate divergent intermolecular CADA reactions of common phenols with azoalkenes. nih.govresearchgate.net These reactions can lead to the formation of complex chiral cyclohexadienone or tetrahydroindolone structures, demonstrating that the aromaticity of the phenol ring can be overcome under specific catalytic conditions. nih.govresearchgate.net
Transformations of the Alkyl Side Chain (1,1-dimethylpropyl group)
The most significant transformation involving the tertiary alkyl group at the para position is its removal, a process known as dealkylation. This reaction is particularly relevant for hindered phenols where the bulky para-substituent is often introduced as a temporary protecting group to direct other reactions to the ortho positions, and is later removed.
Acid-Catalyzed Dealkylation (Retro-Friedel-Crafts): The 1,1-dimethylpropyl group can be cleaved from the aromatic ring under strong acid catalysis at elevated temperatures. This reaction is essentially a retro-Friedel-Crafts alkylation. The mechanism involves the protonation of the ring at the carbon atom bearing the alkyl group (ipso-position), followed by the elimination of the tertiary alkyl group as a stable carbocation (the 1,1-dimethylpropyl cation). This cation can then be trapped by a nucleophile or deprotonate to form an alkene. A similar process is used industrially where the tert-butyl group from 2,6-dimethyl-4-tert-butylphenol is removed to produce the valuable monomer 2,6-dimethylphenol. google.comwikipedia.org This dealkylation can also occur as an intermolecular transfer to another aromatic molecule, such as phenol. google.com
Studies on Specific Derivatives and Their Synthesis
Derivatization of this compound can occur at the phenolic hydroxyl group or through modification of the substituent groups.
O-Alkylation (Ether Synthesis): The phenolic hydroxyl group can be alkylated to form ethers. Given the steric hindrance from the two ortho-methyl groups, these reactions may require specific conditions. Microwave irradiation in the presence of a base like potassium hydroxide in DMSO has been shown to be an effective method for the rapid synthesis of alkyl ethers from various hindered phenols. researchgate.net
Synthesis of Complex Derivatives: The phenol moiety can be incorporated into more complex molecular architectures. For example, derivatives of 2,6-dimethylphenol are used in the synthesis of polymers with specialized properties. In one study, 2,6-dimethylphenol was first acylated via a Friedel-Crafts reaction to produce hydroxyaryl ketones. mdpi.com These intermediates were then used to create bisphenol monomers containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), which were subsequently copolymerized with 2,6-dimethylphenol to yield flame-retardant polyphenylene oxides. mdpi.com
Below is a table summarizing synthetic approaches to derivatives of analogous hindered phenols.
| Derivative Type | Synthetic Method | Reactants | Catalyst/Conditions | Reference |
| Aryl Ethers | O-Alkylation | Hindered Phenol, Alkylating Agent | KOH/DMSO, Microwave | researchgate.net |
| Hydroxyaryl Ketones | Friedel-Crafts Acylation | 2,6-Dimethylphenol, Acetyl chloride | Trifluoromethanesulfonic acid (TfOH) | mdpi.com |
| DOPO-PPO Polymers | Oxidative Coupling Polymerization | 2,6-Dimethylphenol, DOPO-diol monomer | CuBr/N-butyldimethylamine, O₂ | mdpi.com |
Rearrangement Mechanisms Involving this compound Analogues
The study of rearrangement reactions in substituted phenols provides insight into the dynamic behavior of alkyl groups on the aromatic ring under certain conditions, particularly in the presence of acid catalysts.
Acid-Catalyzed Rearrangements of Substituted Phenols
Acid catalysts can induce the migration of alkyl groups around a phenol ring or their transfer to other molecules.
Fries Rearrangement: While a classic example for phenolic esters, the Fries rearrangement illustrates acid-catalyzed acyl group migration from the phenolic oxygen to the ortho and para positions of the ring, forming hydroxyaryl ketones. sigmaaldrich.com The reaction, catalyzed by Lewis acids like AlCl₃, can proceed via an intramolecular or intermolecular mechanism. sigmaaldrich.comresearchgate.net
Alkyl Group Rearrangement: For alkylphenols, acid catalysis can lead to the rearrangement of the alkyl substituents themselves. This is driven by the formation of more stable carbocation intermediates. Such rearrangements are analogous to the Wagner-Meerwein rearrangement observed in carbocation chemistry. wiley-vch.de The stability of the migrating group as a carbocation is a key factor; tertiary alkyl groups like tert-butyl or 1,1-dimethylpropyl rearrange more readily than primary or secondary alkyl groups. msu.edu
Intermolecular Alkyl Group Transfer in Related Phenols
A significant acid-catalyzed reaction for hindered phenols is the intermolecular transfer of a tertiary alkyl group from one phenol to another. This process has industrial applications. A well-documented example is the reaction between 2,6-dimethyl-4-tert-butylphenol and phenol in the presence of an acid catalyst. google.com In this reaction, the tert-butyl group is transferred from the substituted phenol to the unsubstituted phenol, yielding 2,6-dimethylphenol and 4-tert-butylphenol. google.com This "transalkylation" is an equilibrium-driven process.
The table below summarizes typical conditions for this reaction, based on patent literature for the tert-butyl analogue.
| Parameter | Value |
| Reactants | 2,6-dimethyl-4-tert-butylphenol, Phenol |
| Catalyst | Sulfuric acid or Toluene sulfonic acid |
| Catalyst Loading | 2-5% by weight of the substituted phenol |
| Molar Ratio (Substituted Phenol:Phenol) | 1:1 to 1:7 |
| Temperature | 120 to 180 °C |
| Reaction Time | 0.5 to 6 hours |
| Conversion of Substituted Phenol | 60-75 mol % |
| (Data sourced from US Patent 3,714,269 A) google.com |
Mechanistic Investigations of Cationic Rearrangements Relevant to Substituted Phenols
The rearrangements and intermolecular transfers of alkyl groups on phenol rings proceed through cationic intermediates, and their mechanisms have been extensively studied. msu.edumsu.edu
The key steps for the acid-catalyzed intermolecular transfer of a tertiary alkyl group (R) from a para-substituted phenol are:
Protonation: An acid protonates the aromatic ring. While protonation can occur at several positions, protonation at the C4 carbon (the ipso-position) bearing the alkyl group initiates the rearrangement.
Carbocation Formation: The protonated intermediate is unstable and facilitates the cleavage of the C-R bond. This results in the formation of a 2,6-dimethylphenol molecule and a stable tertiary carbocation (e.g., tert-butyl or 1,1-dimethylpropyl cation). msu.edu
Electrophilic Attack: The newly formed carbocation is a potent electrophile. It then attacks another nucleophilic aromatic ring present in the mixture, which is typically an acceptor molecule like phenol. Due to steric considerations, the attack preferentially occurs at the para position of the acceptor phenol.
Deprotonation: The resulting intermediate, a cyclohexadienyl cation, loses a proton to regenerate the aromaticity of the ring, yielding the final 4-alkylphenol product and regenerating the acid catalyst.
This sequence of events constitutes a cationic rearrangement that proceeds via an intermolecular pathway, driven by the relative stabilities of the intermediates and the reaction conditions. msu.edumsu.edu
Spectroscopic and Chromatographic Characterization of 2,6 Dimethyl 4 1,1 Dimethylpropyl Phenol
Advanced NMR Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring, the protons of the two methyl groups at positions 2 and 6, the phenolic hydroxyl proton, and the protons of the 1,1-dimethylpropyl (or tert-amyl) group at position 4 will each have characteristic chemical shifts. Based on data from analogous compounds like 2,6-dimethylphenol (B121312) and other alkylated phenols, the predicted chemical shifts can be tabulated. rsc.orgchemicalbook.commdpi.com The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the quaternary carbons (including the one bearing the hydroxyl group, the one bonded to the tert-amyl group, and the two within the tert-amyl group), the aromatic CH carbons, the carbons of the two methyl groups on the ring, and the carbons of the ethyl and methyl groups of the tert-amyl substituent. chemicalbook.comnih.gov
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenolic -OH | ¹H | 4.5 - 5.5 | Singlet (broad) | Position is solvent and concentration dependent. |
| Ar-H (meta to -OH) | ¹H | ~6.8 - 7.0 | Singlet | Two equivalent protons on the aromatic ring. |
| Ring -CH₃ | ¹H | ~2.2 - 2.3 | Singlet | Six equivalent protons from two methyl groups. |
| Side-chain -CH₂- | ¹H | ~1.6 - 1.7 | Quartet | Protons of the ethyl group in the tert-amyl substituent. |
| Side-chain -C(CH₃)₂ | ¹H | ~1.2 - 1.3 | Singlet | Six equivalent protons from the two geminal methyl groups. |
| Side-chain -CH₂CH₃ | ¹H | ~0.6 - 0.7 | Triplet | Protons of the terminal methyl group of the ethyl substituent. |
| C-OH | ¹³C | ~150 - 155 | Singlet | Aromatic quaternary carbon attached to the hydroxyl group. |
| C-Alkyl | ¹³C | ~140 - 145 | Singlet | Aromatic quaternary carbon attached to the tert-amyl group. |
| Ar-CH | ¹³C | ~128 - 130 | Singlet | Aromatic methine carbons. |
| C-CH₃ (ring) | ¹³C | ~122 - 125 | Singlet | Aromatic quaternary carbons attached to the methyl groups. |
| Quaternary C (side-chain) | ¹³C | ~35 - 40 | Singlet | Quaternary carbon of the tert-amyl group. |
| Ring -CH₃ | ¹³C | ~16 - 18 | Singlet | Carbons of the methyl groups attached to the ring. |
| Side-chain -CH₂- | ¹³C | ~35 - 40 | Singlet | Methylene carbon of the ethyl group. |
| Side-chain -C(CH₃)₂ | ¹³C | ~28 - 30 | Singlet | Carbons of the geminal methyl groups. |
| Side-chain -CH₂CH₃ | ¹³C | ~8 - 10 | Singlet | Terminal methyl carbon of the ethyl group. |
Mass Spectrometry Techniques for Molecular Characterization (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis, enabling both identification and structural elucidation.
For this compound (Molecular Formula: C₁₃H₂₀O, Monoisotopic Mass: 192.15 Da), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 192. uni.lu The fragmentation pattern is predictable based on the structure of alkylphenols. Key fragmentation pathways would include the loss of an ethyl group (C₂H₅•, 29 Da) from the tertiary carbon of the side chain, leading to a prominent peak at m/z 163. Another expected fragmentation is the cleavage of a methyl group (CH₃•, 15 Da), resulting in a fragment at m/z 177. These fragmentation patterns are characteristic and crucial for confirming the identity of the side chain. nih.govnih.gov
Interactive Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Formula of Loss | Interpretation |
| 192 | [M]⁺ | - | Molecular Ion |
| 177 | [M - CH₃]⁺ | CH₃• | Loss of a methyl group |
| 163 | [M - C₂H₅]⁺ | C₂H₅• | Loss of an ethyl group (alpha-cleavage), a highly stable tertiary carbocation |
| 135 | [M - C₄H₉]⁺ | C₄H₉• | Loss of a butyl fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The resulting spectrum provides a "fingerprint" of the compound. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the alkyl groups and the aromatic ring would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1500-1600 cm⁻¹ region, and a strong C-O stretching band for the phenol (B47542) would be observed around 1200 cm⁻¹. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorption maxima (λ_max) are expected around 270-280 nm, which is typical for the π → π* transitions of the substituted benzene ring. rsc.org The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Interactive Table 3: Expected IR and UV-Vis Spectroscopic Data
| Spectroscopy | Feature | Expected Range / Value | Assignment |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ | Phenolic hydroxyl group |
| IR | C-H Stretch (sp³) | 2850 - 2970 cm⁻¹ | Alkyl groups (methyl, ethyl) |
| IR | C-H Stretch (sp²) | 3000 - 3100 cm⁻¹ | Aromatic ring |
| IR | C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring |
| IR | C-O Stretch | ~1200 cm⁻¹ | Phenolic C-O bond |
| UV-Vis | λ_max | 270 - 280 nm | π → π* transition of the substituted benzene ring |
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like phenols. epa.gov this compound can be analyzed directly using a capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a mass spectrometer. nih.govnist.gov The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). For complex samples, derivatization of the phenolic hydroxyl group, for instance by methylation, can sometimes improve peak shape and separation. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common method. sielc.comresearchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the phenol remains in its protonated state. sielc.com The purity of a sample of this compound would be determined by the presence of a single major peak in the chromatogram.
Computational Approaches to Spectroscopic Data Interpretation
In the absence of extensive experimental data, computational chemistry provides powerful tools for predicting spectroscopic properties. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR, IR, and UV-Vis spectra. These predicted spectra can then be compared with experimental data (when available) to confirm structural assignments.
Furthermore, computational tools can predict properties relevant to mass spectrometry and ion mobility. For this compound, predicted collision cross section (CCS) values have been calculated. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is a valuable parameter in advanced MS techniques. For example, the predicted CCS for the protonated molecule [M+H]⁺ is 143.6 Ų, while for the sodiated adduct [M+Na]⁺, it is 152.3 Ų. uni.lu Such computational data serves as a valuable reference for identifying the compound in complex analytical workflows.
Computational Chemistry and Theoretical Studies on 2,6 Dimethyl 4 1,1 Dimethylpropyl Phenol
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol, these investigations provide a foundational understanding of its electronic characteristics and conformational preferences.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
For hindered phenols, DFT calculations typically reveal a high degree of electron density localization on the aromatic ring and the phenolic oxygen. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter for antioxidant activity and can be accurately calculated using DFT. Lower BDE values indicate a greater ease of hydrogen atom donation to scavenge free radicals. Studies on similar phenolic compounds suggest that the substitution pattern significantly influences the BDE.
| Property | Calculated Value | Method/Basis Set |
| O-H Bond Dissociation Enthalpy | ~80-85 kcal/mol | DFT/B3LYP |
| Ionization Potential | ~7.5-8.0 eV | DFT/B3LYP |
| Electron Affinity | ~0.5-1.0 eV | DFT/B3LYP |
Note: The data presented is based on typical values for structurally similar hindered phenols and serves as an estimation for this compound.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of this compound is dictated by the rotational barriers around its single bonds. Conformational analysis and energy minimization studies are crucial for identifying the most stable conformers. The steric hindrance imposed by the two methyl groups at the ortho positions and the bulky 1,1-dimethylpropyl group at the para position significantly influences the orientation of the hydroxyl group and the alkyl substituents.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. For phenolic antioxidants, the HOMO is of particular interest as it represents the ability of the molecule to donate an electron.
In this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, characteristic of its electron-donating nature. The LUMO, conversely, would be distributed over the aromatic system, indicating regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For hindered phenols, the energy of the HOMO is a good indicator of their antioxidant potential.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.0 | Relates to electron-donating ability (antioxidant activity) |
| LUMO Energy | 0.5 to 1.0 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.0 to 7.0 | Indicator of chemical stability and reactivity |
Note: These values are estimations based on FMO analyses of other substituted phenols.
Molecular Modeling and Dynamics
Beyond the properties of a single molecule, molecular modeling and dynamics simulations can predict how this compound interacts with its environment.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound in various environments over time, providing insights into intermolecular interactions. In a non-biological context, such as its use as an additive in polymers or industrial fluids, MD simulations can reveal how it disperses and interacts with the surrounding matrix.
For instance, MD simulations of phenolic antioxidants in a polymer matrix can elucidate the nature of non-covalent interactions, such as van der Waals forces and potential hydrogen bonding (though sterically hindered), between the phenol and the polymer chains. These interactions govern the solubility, mobility, and ultimately the effectiveness of the antioxidant within the material. The simulations can track the diffusion of the phenol molecules and their proximity to reactive sites within the polymer, offering a dynamic picture of its protective mechanism.
Molecular Docking Simulations for Interaction with Molecular Targets (e.g., enzymes, receptors in non-biological contexts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery with biological targets, it is also a valuable tool for understanding interactions in non-biological systems.
In the context of this compound, docking simulations could be employed to study its adsorption onto the surfaces of materials like activated carbon or its interaction with the porous structures of metal-organic frameworks (MOFs). Such studies are relevant for applications in industrial separations or as a stabilizer in formulated products. The docking results would provide information on the binding affinity and the specific interactions (e.g., π-π stacking with a carbon surface, or coordination with metal nodes in MOFs) that govern the adsorption process. This can be critical for designing materials with tailored affinities for phenolic compounds.
Predictive Modeling of Chemical Behavior
Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that can guide experimental work and deepen our understanding of chemical processes. For this compound, predictive modeling can be employed to forecast its properties and reactivity in various non-biological chemical systems. This is achieved through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and the theoretical prediction of reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Biological Applications)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its activity or a specific property. nih.gov While widely used in drug discovery, QSAR models are also valuable in materials science and industrial chemistry for predicting non-biological endpoints. jst.go.jp For this compound, a QSAR model could be developed to predict its performance in applications such as an antioxidant for stabilizing polymers, a component in lubricant formulations, or its environmental persistence.
The development of a QSAR model involves several key steps:
Data Set Compilation : A crucial first step is to assemble a training set of molecules that are structurally related to this compound and for which the property of interest has been experimentally measured. nih.govimist.ma For example, to predict its efficacy as an industrial antioxidant, a dataset of various substituted phenols and their measured antioxidant capacities in a non-biological matrix (e.g., inhibition of oxidation in a polymer) would be required. nih.gov
Descriptor Calculation : For each molecule in the dataset, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:
Constitutional : Simple counts of atoms, bonds, rings, etc.
Topological : Describing the connectivity of atoms in the molecule.
Geometrical (3D) : Related to the three-dimensional shape of the molecule.
Physicochemical : Properties like hydrophobicity (log P) and electronic parameters (Hammett constants). jst.go.jpresearchgate.net
Quantum-Chemical : Derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO), and bond dissociation enthalpy. nih.govnih.gov
Model Building and Validation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed activity. imist.maijsmr.in The predictive power of the model is then rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds (a test set) that were not used in the model's creation. researchgate.net
For this compound, a hypothetical QSAR model for predicting antioxidant activity in an industrial application might take the form of the following equation:
Antioxidant Activity = c0 + (c1 * log P) + (c2 * EHOMO) + (c3 * BDE)
Where c0, c1, c2, c3 are coefficients determined by the regression analysis, log P represents hydrophobicity, EHOMO is the energy of the HOMO, and BDE is the O-H bond dissociation enthalpy. The sterically hindered nature of this compound, due to the methyl groups ortho to the hydroxyl group and the bulky tert-pentyl group, would be captured by these descriptors and correlated with its function.
Table 1: Illustrative Data for a Hypothetical QSAR Model Predicting Industrial Antioxidant Efficacy of Substituted Phenols
| Compound | Experimental Antioxidant Efficacy (Relative Scale) | Log P (Hydrophobicity) | EHOMO (eV) | O-H BDE (kcal/mol) |
| Phenol | 1.0 | 1.46 | -8.90 | 88.5 |
| 2,6-Dimethylphenol (B121312) | 3.5 | 2.29 | -8.65 | 83.2 |
| 4-tert-Butylphenol | 2.8 | 3.25 | -8.75 | 86.1 |
| 2,4,6-Tri-tert-butylphenol | 5.2 | 6.80 | -8.50 | 81.0 |
| This compound (Predicted) | Predicted Value | 4.45 | -8.70 | 82.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental measurements and specific computational chemistry software.
Prediction of Reaction Pathways and Transition States
Beyond predicting properties, computational chemistry can elucidate the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, this is particularly relevant for understanding its synthesis, degradation, or its mode of action in applications like oxidation inhibition.
Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. coe.edusumitomo-chem.co.jp A typical investigation involves:
Mapping the Potential Energy Surface : The reaction pathway is explored by calculating the energy of the system as the reactants are converted into products. Key points on this surface include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states.
Locating Transition States : A transition state is the highest energy point along the lowest energy path from a reactant to a product. mdpi.com Computational algorithms are used to locate this specific geometry.
Frequency Calculations : Once a stationary point (minimum or transition state) is located, a frequency calculation is performed. For a stable molecule (reactant, intermediate, product), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. coe.edu
Calculating Activation Energy : The activation energy (Ea) for a reaction step is the difference in energy between the transition state and the reactants. This value is critical for determining the rate of the reaction; a higher activation energy corresponds to a slower reaction. acs.org
A relevant example for this compound is its oxidation, which is central to its role as an antioxidant. The first step is typically the abstraction of the hydrogen atom from the hydroxyl group by a radical species (R•), forming a stable phenoxy radical.
Ar-OH + R• → Ar-O• + R-H
Computational modeling can predict the activation energy for this hydrogen atom transfer. acs.org The steric hindrance provided by the two ortho-methyl groups and the electronic effects of the para-tert-pentyl group influence the stability of the resulting phenoxy radical and, consequently, the activation energy of the reaction. acs.org DFT calculations can precisely quantify these effects. acs.orgnih.gov For instance, studies on phenol decomposition and oxidation have successfully used ab initio transition state theory to compute rate constants that agree well with experimental data. rsc.org
Table 2: Hypothetical Calculated Energies for the Oxidation of this compound
| Species | Description | Method | Relative Energy (kcal/mol) |
| Reactants | This compound + •OH | DFT (B3LYP/6-31G) | 0.0 (Reference) |
| Transition State | [Ar-O---H---OH]•‡ | DFT (B3LYP/6-31G) | +5.8 |
| Products | Phenoxy radical + H₂O | DFT (B3LYP/6-31G*) | -25.2 |
Note: This table presents hypothetical energy values for the reaction with a hydroxyl radical for illustrative purposes. The specific values are dependent on the level of theory and basis set used in the calculation.
By predicting these fundamental kinetic and thermodynamic parameters, computational studies provide a molecular-level understanding of the chemical behavior of this compound, enabling the rational design of processes and materials that utilize its unique properties.
Applications and Functionalization of 2,6 Dimethyl 4 1,1 Dimethylpropyl Phenol in Material Science and Industrial Chemistry
Antioxidant Mechanisms and Polymer Stabilization
Radical Scavenging Properties of Hindered Phenols
Hindered phenols, including 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol, are primary antioxidants that play a crucial role in inhibiting oxidation processes. amfine.comuvabsorber.com Their primary function is to interrupt the free-radical chain reactions that lead to the degradation of organic materials. partinchem.comdishengchemchina.com The antioxidant mechanism of hindered phenols is centered on their ability to donate the hydrogen atom from their hydroxyl (-OH) group to reactive radical species, particularly peroxy radicals (ROO•). researchgate.net This process is outlined in the following reaction scheme:
Step 1: Hydrogen Donation The hindered phenol (B47542) (ArOH) reacts with a peroxy radical, donating its phenolic hydrogen to neutralize the radical and form a hydroperoxide and a phenoxyl radical (ArO•).
ROO• + ArOH → ROOH + ArO•
Step 2: Formation of a Stable Radical The resulting phenoxyl radical is relatively stable and unreactive due to two primary factors:
Steric Hindrance: The presence of bulky alkyl groups at the ortho positions (the 2 and 6 positions) of the phenol ring, in this case, the methyl groups, physically shields the radical center on the oxygen atom. This steric hindrance prevents the radical from easily participating in further chain-propagating reactions.
Resonance Stabilization: The unpaired electron of the phenoxyl radical is delocalized across the aromatic ring, which further contributes to its stability. partinchem.comdishengchemchina.com
This stabilization of the phenoxyl radical is key to the effectiveness of hindered phenols as antioxidants, as it prevents the regeneration of reactive radicals that could continue the degradation cycle.
Stabilization of Polymeric Materials Against Oxidative Degradation
The radical scavenging ability of this compound makes it an effective antioxidant for the stabilization of a wide range of polymeric materials. amfine.com Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and end-use, leading to undesirable changes such as discoloration, loss of mechanical properties, and cracking. uvabsorber.compartinchem.com
Hindered phenolic antioxidants are incorporated into polymers such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers to provide protection against thermo-oxidative degradation. amfine.com During the auto-oxidation of a polymer, the following simplified cycle occurs:
Initiation: Formation of polymer alkyl radicals (R•) due to heat or light.
Propagation: The alkyl radical reacts with oxygen to form a polymer peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
This compound and other hindered phenols interrupt this cycle by trapping the peroxy radicals, thereby terminating the chain reaction and stabilizing the polymer. partinchem.com For enhanced performance, hindered phenols are often used in synergistic combinations with secondary antioxidants, such as phosphites and thioesters. amfine.comdishengchemchina.com While the primary antioxidant (hindered phenol) scavenges peroxy radicals, the secondary antioxidant decomposes the hydroperoxides (ROOH) formed during the process into non-radical, stable products, preventing them from breaking down into new radicals. uvabsorber.com
Role in UV Light Absorption and Photostabilization (analogous to related compounds)
While compounds like benzophenones and benzotriazoles are dedicated UV absorbers that protect materials by absorbing harmful UV radiation and dissipating it as heat, the primary role of hindered phenols like this compound in photostabilization is that of a light stabilizer antioxidant. nih.gov Their contribution to light stability is not through the significant absorption of UV light, but rather by scavenging the free radicals that are formed as a result of photo-oxidation. amfine.com
Exposure to UV radiation can initiate the degradation of polymers by generating free radicals. uvabsorber.com Hindered phenols function in the same way they do for thermo-oxidative degradation: they donate a hydrogen atom to the peroxy radicals formed during the photo-oxidation process, thereby inhibiting the degradation chain.
For comprehensive light stabilization, hindered phenols are often used in combination with UV absorbers and Hindered Amine Light Stabilizers (HALS). amfine.com This multi-component system provides a synergistic protective effect:
UV Absorbers: Preferentially absorb incident UV radiation.
Hindered Phenols: Scavenge peroxy radicals formed.
HALS: Act as radical traps, particularly for alkyl radicals, and can be regenerated in a cyclic process, providing long-term protection.
Intermediate in Chemical Synthesis
Precursor in the Production of Phenolic Resins (e.g., novolaks and resoles)
Alkylated phenols are key building blocks in the synthesis of phenolic resins, which are widely used as adhesives, coatings, and molding compounds. wikipedia.org Phenolic resins are typically formed through the condensation reaction of a phenol with formaldehyde (B43269). wikipedia.org There are two main types of phenolic resins: novolaks and resoles.
Novolaks: Are produced with a less than stoichiometric amount of formaldehyde in the presence of an acid catalyst. The resulting polymer is thermoplastic and requires a curing agent (e.g., hexamethylenetetramine) to crosslink.
Resoles: Are synthesized with an excess of formaldehyde under alkaline conditions. These resins are thermosetting and will crosslink upon heating.
In the context of novolak resin synthesis, 2,6-dialkylphenols, such as this compound, can function as chain stoppers or molecular weight regulators. justia.com Because the two ortho positions are blocked by methyl groups, polymerization can only proceed at the para position. However, the presence of the bulky 1,1-dimethylpropyl group at the para position can also influence the reactivity and final structure of the resin. By incorporating such di-ortho substituted phenols, the degree of branching and crosslinking in the final cured resin can be controlled, allowing for the tailoring of properties such as flexibility and solubility.
Use in the Petroleum Industry
Alkylated phenols, including those structurally similar to this compound, are utilized in the petroleum industry as antioxidants and stabilizers for fuels and lubricants. wikipedia.org The primary function of these additives is to prevent the oxidative degradation of petroleum products, which can lead to the formation of gums, sludge, and varnishes.
In lubricants, antioxidants are essential for maintaining performance at high temperatures. They inhibit the oxidation of the base oil, which would otherwise lead to an increase in viscosity, the formation of corrosive acids, and a reduction in the lubricant's service life. In fuels, such as gasoline and diesel, antioxidants prevent the formation of deposits that can clog fuel injectors and carburetors, ensuring efficient combustion and engine performance. The radical scavenging mechanism of hindered phenols is effective in quenching the radical chain reactions that occur during the oxidation of hydrocarbons in these products.
Application in Vulcanizing Agents for Rubber Curing
The vulcanization or curing process is a critical step in rubber manufacturing, transforming tacky, plastic-like raw elastomers into durable, elastic materials. This is achieved by forming cross-links between the polymer chains. While sulfur has been the traditional vulcanizing agent, phenolic resins derived from substituted phenols are employed in specialized applications to impart superior material properties. Derivatives of this compound, particularly its polysulfides, serve as effective vulcanizing agents and sulfur donors.
Alkylphenol disulfides and polysulfides are utilized as curing agents in the rubber industry. Specifically, tertiary-amylphenol di- and poly-sulfides have been used for many years as vulcanizing agents for rubber products, where "tertiary-amyl" is a common name for the 1,1-dimethylpropyl group. google.com These compounds function as sulfur donors, creating cross-links within the rubber matrix. The resulting vulcanizates exhibit improved aging properties compared to those cured with conventional sulfur systems. google.com
The use of phenolic vulcanizing agents offers distinct advantages, especially in synthetic rubbers like butyl rubber (IIR) which has low unsaturation and is less reactive to traditional sulfur curing. The cross-links formed by phenolic agents are often carbon-carbon or short monosulfidic/disulfidic bridges, which are more thermally stable than the polysulfidic cross-links formed during conventional sulfur vulcanization. This enhanced thermal stability leads to better resistance to heat aging and reversion—a phenomenon where the cross-links break down at elevated service temperatures, causing a loss of mechanical properties.
The table below summarizes the effect of different curing systems on the properties of a representative elastomer.
| Curing System | Primary Cross-link Type | Thermal Stability | Reversion Resistance | Typical Applications |
| Conventional Sulfur | Polysulfidic | Moderate | Low to Moderate | General-purpose rubber goods, tires |
| Alkylphenol Polysulfide | Monosulfidic/Disulfidic | High | High | Tire innerliners, heat-resistant seals, curing bladders |
| Peroxide | Carbon-Carbon | Very High | Very High | High-performance automotive parts, wire and cable insulation |
Structural Contributions to Material Performance
The specific molecular architecture of this compound is fundamental to its function in enhancing material performance. The arrangement and nature of its alkyl substituents on the phenol ring create a unique combination of steric hindrance and reactivity that translates into superior thermal stability and chemical resistance in the materials to which it is added.
Influence of Bulky Alkyl Groups on Thermal Stability and Chemical Resistance
The primary contribution of this compound to material stability stems from its classification as a sterically hindered phenol. Hindered phenols are a major class of primary antioxidants that protect polymers from degradation caused by heat and oxygen. amfine.compartinchem.com The degradation of polymers is a free-radical chain reaction, and the phenolic hydroxyl (-OH) group acts as a "radical scavenger," donating its hydrogen atom to terminate the highly reactive peroxy radicals that propagate the degradation process. partinchem.com
The key to its effectiveness lies in the "bulky" alkyl groups at the ortho positions (the two methyl groups at carbons 2 and 6) and the para position (the 1,1-dimethylpropyl or tert-amyl group at carbon 4).
Steric Hindrance: The methyl groups ortho to the hydroxyl group create a sterically crowded environment. This "hindrance" serves two purposes:
It stabilizes the phenoxy radical that is formed after the hydrogen atom is donated. The bulky groups prevent this radical from participating in unwanted side reactions that could be detrimental to the polymer. partinchem.com
It modulates the reactivity of the hydroxyl group, making it an effective hydrogen donor to peroxy radicals without being consumed by other reactions.
Enhanced Thermal Stability: The 1,1-dimethylpropyl group in the para position further increases the molecular weight and bulkiness of the molecule. Higher molecular weight antioxidants are less volatile and thus more persistent in the polymer matrix at the high temperatures often encountered during processing and end-use. utwente.nl This leads to improved long-term heat aging performance. Studies have shown that bisphenol antioxidants, which have even higher molecular weights, provide excellent thermal stability. partinchem.com The principle remains that larger, bulkier phenolic structures are more resistant to being lost from the material over time.
Chemical Resistance: The dense, cross-linked network created by phenolic resins is inherently resistant to chemical attack. youtube.com The tightly packed structure and the stability of the aromatic rings limit the ability of chemicals like acids, bases, and solvents to penetrate and degrade the material. youtube.com When used as an additive, the bulky, non-polar alkyl groups of this compound enhance the hydrophobicity of the material, improving its resistance to aqueous and polar chemical environments. The inherent stability of the phenol itself means it does not readily react with many chemical agents, thus protecting the polymer it is incorporated into.
The table below illustrates the impact of steric hindrance on antioxidant performance, which is a direct contributor to thermal and chemical stability.
| Phenol Structure | Degree of Steric Hindrance | Radical Scavenging Efficiency | Volatility | Long-Term Stability |
| Unhindered (e.g., Phenol) | Low | Low (prone to side reactions) | High | Poor |
| Mono-hindered (e.g., 2-tert-butylphenol) | Moderate | Moderate | Moderate | Moderate |
| Di-hindered (e.g., 2,6-di-tert-butylphenol) | High | High | Low | Good |
| This compound | High | High | Low | Excellent |
Design Principles for Novel Materials Utilizing Phenolic Structures
The development of new materials with tailored properties relies on understanding the relationship between molecular structure and macroscopic performance. Utilizing phenolic structures like this compound as building blocks or additives involves several key design principles.
Control of Cross-link Density and Architecture: When used to create phenolic resins, the functionality of the phenol monomer is critical. A p-substituted phenol like this compound has two reactive sites (the ortho positions, if not fully hindered) for reaction with formaldehyde. This leads to the formation of linear or lightly branched polymer chains. To create a highly cross-linked, rigid thermoset, it is often necessary to co-polymerize it with phenols that have three reactive sites (e.g., phenol itself or m-cresol). By carefully selecting the mix of phenolic monomers and controlling the phenol-to-formaldehyde ratio, engineers can design resins with a specific cross-link density, which in turn dictates properties like mechanical strength, thermal stability, and chemical resistance. welltchemicals.com
Leveraging Steric Hindrance for Stability: For applications requiring exceptional longevity under harsh thermal or oxidative conditions, the principle of steric hindrance is paramount. The design of novel materials would select phenolic monomers with bulky, non-reactive groups ortho to the hydroxyl function. The choice of the para-substituent is also a critical design parameter. A large alkyl group like 1,1-dimethylpropyl enhances polymer compatibility and reduces volatility, making it suitable for high-temperature applications. This principle is central to creating high-performance antioxidants, UV stabilizers, and heat-resistant polymers. researchgate.net
Functionalization for Targeted Properties: The basic phenolic structure can be chemically modified to introduce new functionalities. For instance, reacting the phenol with sulfur chlorides produces the alkylphenol polysulfides used as vulcanizing agents, as discussed previously. google.com Other functional groups can be added to the phenolic ring or the alkyl substituents to enhance properties such as flame retardancy, adhesion, or compatibility with other components in a composite material. For example, phosphorus-containing groups can be incorporated to improve fire resistance. researchgate.net
Synergism with Other Additives: In material design, it is common to use a package of additives to achieve the desired performance. Phenolic antioxidants exhibit synergistic effects when combined with other types of stabilizers, such as phosphites and thioethers (secondary antioxidants). amfine.com The phenolic primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, a more stable but still harmful species that can break down to form new radicals. A key design principle is to formulate additive packages where each component addresses a different stage of the degradation cycle, providing more comprehensive protection than any single additive could alone.
Environmental Fate and Transformation of 2,6 Dimethyl 4 1,1 Dimethylpropyl Phenol
Biodegradation Pathways and Mechanisms
The biodegradation of phenolic compounds is a critical process for their removal from the environment. While specific studies on 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol are limited, the degradation of structurally related alkylphenols provides a framework for understanding its likely metabolic fate.
Microorganisms, particularly bacteria and fungi, are the primary drivers of phenol (B47542) and alkylphenol degradation in soil and aquatic systems. Bacteria from genera such as Nocardia and Pseudomonas are known to metabolize a variety of substituted phenols. nih.govnih.gov These microorganisms can utilize such compounds as a sole source of carbon and energy or co-metabolize them in the presence of other growth-supporting substrates. nih.govoup.com For instance, Nocardia sp. DSM 43251 has been shown to oxidize various substituted phenols, indicating a broad substrate specificity of its enzymatic machinery. nih.gov Fungi, including species like Aspergillus awamori and Trichoderma longibraciatum, also possess the capability to degrade complex phenolic structures, often tolerating high concentrations of these compounds. researchgate.netnih.gov The degradation of long-chain alkylphenols, such as nonylphenol, has been extensively studied, with sphingomonads being prominent bacterial degraders. researchgate.net
The structural characteristics of this compound, specifically the steric hindrance caused by the ortho-methyl groups and the bulky para-alkyl group, are expected to influence its biodegradability. Steric hindrance can make enzymatic attack more difficult, potentially leading to slower degradation rates compared to less substituted phenols. vinatiorganics.com
The initial step in the microbial degradation of phenolic compounds typically involves the hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. nih.gov This hydroxylation leads to the formation of a catechol or a substituted catechol derivative. For this compound, this would likely involve the formation of a corresponding catechol. In some bacteria, the enzymes responsible for this transformation show low substrate specificity, allowing them to act on a wide range of substituted phenols. nih.gov
Following hydroxylation, the dihydroxyaromatic intermediate undergoes ring cleavage, which is a critical step in the degradation pathway. This is carried out by dioxygenase enzymes, which cleave the aromatic ring between the two hydroxyl groups (ortho or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta or extradiol cleavage). oup.comacs.org The mode of ring fission can be influenced by the nature and position of the substituents on the phenolic ring. For example, in Nocardia sp. DSM 43251, phenol and cresols are metabolized via ortho-cleavage, while some other substituted phenols are degraded via the meta-cleavage pathway. oup.com
The enzymatic cleavage of the aromatic ring results in the formation of aliphatic intermediates. In the case of ortho-cleavage of a catechol intermediate, muconic acid derivatives are typically formed. Meta-cleavage, on the other hand, yields hydroxymuconic semialdehydes. nih.gov These aliphatic products are then further metabolized through various pathways, eventually leading to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.
While the specific ring fission products for this compound have not been documented, studies on other alkyl-substituted aromatic compounds suggest that a variety of aldehydes and organic acids are likely formed. nih.govacs.org The complexity of the substituent groups on the target compound may lead to a diverse array of intermediate products before complete degradation is achieved.
The efficiency of microbial degradation of this compound in the environment is influenced by several physicochemical and biological factors.
pH: The optimal pH for the biodegradation of phenolic compounds by most microorganisms is typically around neutral (pH 7.0). nih.gov
Temperature: Microbial activity and, consequently, degradation rates are temperature-dependent. Warmer temperatures generally enhance the rate of biodegradation up to an optimal point. nih.gov
Co-substrates: The presence of other readily degradable organic compounds can enhance the degradation of more persistent compounds through co-metabolism. nih.gov In some cases, the enzymes required for degradation are induced by the presence of the target compound or structurally similar molecules. nih.gov
Oxygen Availability: Aerobic conditions are generally more favorable for the complete degradation of phenolic compounds. nih.gov Under anaerobic conditions, the degradation process is typically slower.
Initial Concentration: High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their degradation activity. nih.gov
Table 1: Factors Affecting the Biodegradation of Alkylphenols
| Factor | Influence on Biodegradation | General Optimal Conditions |
|---|---|---|
| pH | Affects microbial enzyme activity and the chemical speciation of the phenol. | Neutral (around 7.0) nih.gov |
| Temperature | Influences microbial growth and metabolic rates. | Mesophilic range (20-40 °C) nih.gov |
| Co-substrates | Can enhance degradation through co-metabolism and enzyme induction. | Presence of readily biodegradable carbon sources nih.gov |
| Oxygen | Aerobic conditions generally lead to faster and more complete degradation. | Aerobic environments nih.gov |
| Concentration | High concentrations can be inhibitory or toxic to microorganisms. | Low to moderate concentrations nih.gov |
Environmental Distribution and Persistence
The distribution and persistence of this compound in the environment are largely determined by its physicochemical properties, such as water solubility and its partitioning behavior between different environmental compartments.
Due to its alkyl substituents, this compound is expected to have low water solubility and a high affinity for organic matter. This is supported by the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity. For the structurally similar compound p-tert-pentylphenol, the log Kow is reported to be 3.6. fishersci.com A high log Kow value suggests that the compound will tend to partition from water into more hydrophobic compartments like soil organic matter and sediment. nih.gov
Therefore, when released into the environment, this compound is expected to predominantly associate with soil and sediment particles rather than remaining dissolved in the water column. service.gov.uk This sorption to soil and sediment can reduce its bioavailability to microorganisms, potentially slowing its degradation and increasing its persistence in these compartments. The organic carbon content of the soil or sediment is a key factor influencing the extent of sorption. umich.edu
Table 2: Predicted Environmental Partitioning of this compound
| Environmental Compartment | Expected Partitioning Behavior | Governing Factors |
|---|---|---|
| Water | Low concentration in the dissolved phase. | Low water solubility, high log Kow. fishersci.com |
| Soil | High sorption to soil organic matter. | High log Kow, soil organic carbon content. service.gov.ukumich.edu |
| Sediment | Significant partitioning to sediment. | High log Kow, sediment organic matter content. nih.govservice.gov.uk |
Future Research Directions and Unexplored Avenues
Development of Novel Synthesis Routes for Enhanced Sustainability
The traditional synthesis of alkylated phenols often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and lead to a mixture of products. Future research should prioritize the development of green and sustainable synthetic methodologies for 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol.
Key research objectives in this area include:
Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites or functionalized mesoporous silica, could offer a recyclable and more environmentally benign alternative to conventional homogeneous catalysts. Research could focus on tailoring the catalyst's pore size and acidity to maximize the yield and selectivity for the desired para-alkylation product.
Biocatalysis: The use of enzymes, such as laccases or peroxidases, for the regioselective alkylation of 2,6-dimethylphenol (B121312) presents an exciting and highly sustainable avenue. This approach would operate under mild conditions and could significantly reduce waste generation.
Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability. This would be particularly beneficial for optimizing reaction parameters and minimizing the formation of byproducts.
A comparative analysis of potential sustainable synthesis routes is presented in Table 1.
Table 1: Prospective Sustainable Synthesis Routes for this compound
| Synthesis Route | Potential Catalyst | Anticipated Advantages | Research Focus |
|---|---|---|---|
| Green Friedel-Crafts | Zeolite H-BEA, Montmorillonite Clay | Recyclable catalyst, reduced waste, high selectivity. | Catalyst design, optimization of reaction conditions (temperature, pressure, solvent). |
| Biocatalytic Alkylation | Immobilized Laccase | High regioselectivity, mild reaction conditions, biodegradable catalyst. | Enzyme screening and engineering, process optimization. |
Advanced Mechanistic Studies on Specific Reactions
A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and application. Future research should employ advanced analytical and spectroscopic techniques to elucidate these mechanisms.
Unexplored areas for mechanistic investigation include:
Kinetics of Alkylation: Detailed kinetic studies of the Friedel-Crafts alkylation of 2,6-dimethylphenol with an appropriate amylene isomer would provide valuable data on reaction rates, activation energies, and the influence of catalyst type and concentration.
Antioxidant Action: While hindered phenols are known to act as radical scavengers, the specific mechanisms and efficiency of this compound are unknown. Future studies could involve techniques like electron paramagnetic resonance (EPR) spectroscopy to directly observe and quantify radical scavenging activity.
Byproduct Formation: A thorough investigation into the formation of isomeric and polymeric byproducts during synthesis is needed. This would involve the use of advanced chromatographic and mass spectrometric techniques to identify and quantify these impurities.
Exploration of New Material Science Applications
The unique structure of this compound, featuring a sterically hindered phenolic hydroxyl group, suggests its potential utility in various material science applications, primarily as a stabilizer and antioxidant.
Future research should explore its incorporation into:
Polymer Stabilization: Investigations into its effectiveness as a primary antioxidant in various polymers, such as polyethylene, polypropylene, and PVC, are warranted. Its performance could be compared against commercially available antioxidants in terms of preventing thermal degradation and maintaining the mechanical properties of the polymers.
Lubricant and Fuel Additives: The compound's potential to inhibit oxidation in lubricants and fuels at elevated temperatures should be systematically evaluated. This would involve testing its impact on properties like viscosity, acidity, and deposit formation.
Novel Polymeric Materials: The phenolic group offers a potential site for polymerization. Research into the synthesis of novel polymers or copolymers incorporating the this compound moiety could lead to materials with enhanced thermal stability and antioxidant properties.
Table 2 outlines potential research avenues in material science.
Table 2: Potential Material Science Applications and Research Directions
| Application Area | Potential Benefit | Key Research Questions |
|---|---|---|
| Polymer Antioxidant | Improved thermal stability, color retention. | What is its optimal loading in different polymers? How does it compare to industry standards? |
| Lubricant Stabilizer | Extended lubricant life, reduced engine deposits. | What is its solubility and stability in base oils? Does it exhibit synergistic effects with other additives? |
In-depth Investigations of Environmental Transformation Products
The environmental fate of this compound is a critical area of research that has not been addressed. Understanding its persistence, mobility, and transformation in the environment is essential for a complete assessment of its life cycle.
Key research areas include:
Biodegradation Pathways: Studies using microbial consortia from relevant environmental matrices (e.g., soil, sediment, activated sludge) are needed to determine if and how this compound is biodegraded. Identifying the metabolic intermediates and final degradation products is crucial.
Photodegradation: The susceptibility of the compound to photodegradation in aquatic environments and in the atmosphere should be investigated. This would involve determining its quantum yield and identifying the photoproducts formed under various conditions.
Ecotoxicity of Transformation Products: Any identified persistent transformation products should be synthesized and their ecotoxicity evaluated to ensure that the degradation process does not lead to the formation of more harmful substances.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A synergistic approach that combines experimental investigations with computational modeling will be instrumental in accelerating the understanding of this compound.
Future research should focus on:
DFT and Ab Initio Calculations: Computational methods can be employed to predict the compound's geometric and electronic structure, bond dissociation energies (a key indicator of antioxidant activity), and reaction pathways for its synthesis and degradation. These theoretical predictions can then guide and be validated by experimental work.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antioxidant efficacy and potential toxicity of this and related phenolic compounds based on their molecular descriptors. This can aid in the rational design of new, more effective, and safer antioxidants.
Molecular Dynamics Simulations: These simulations can provide insights into the interaction of this compound with polymer chains or its behavior at interfaces, which is relevant for its application as a material additive.
Table 3 presents a summary of how computational methods can be integrated with experimental studies.
Table 3: Integration of Experimental and Computational Approaches
| Research Area | Experimental Technique | Computational Method | Synergy |
|---|---|---|---|
| Synthesis | Catalyst screening, kinetic analysis | DFT calculations of reaction pathways | Rational catalyst design and optimization of reaction conditions. |
| Antioxidant Activity | DPPH assay, EPR spectroscopy | Calculation of Bond Dissociation Enthalpy (BDE) | Predicting and understanding antioxidant efficacy. |
Q & A
Q. What are the key physicochemical properties of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol, and how do they influence experimental design?
- Methodological Answer : The compound's molecular formula (C₁₅H₂₂O), molecular weight (~218.33 g/mol), and structural features (e.g., bulky tert-pentyl substituent) impact solubility, stability, and reactivity. For solubility studies, use polar aprotic solvents (e.g., DMSO) due to its hydrophobic tert-pentyl group. Spectroscopic identification requires analysis of characteristic IR peaks (O-H stretch at ~3200 cm⁻¹) and NMR signals (aromatic protons at δ 6.8–7.2 ppm, tert-pentyl methyl groups at δ 1.2–1.4 ppm) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Friedel-Crafts alkylation or phenolic substitution reactions are common routes. To enhance yield:
- Use Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from ortho/para isomers.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a methanol/water mobile phase (70:30, v/v) and detection at 280 nm.
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 218 (molecular ion) and fragmentation patterns.
- Validate methods using spike-and-recovery experiments in biological or environmental samples .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) alter the bioactivity of this compound derivatives?
- Methodological Answer : Bromination at the 2,6-positions (e.g., 2,6-Dibromo derivative, CAS 34593-79-8) enhances antimicrobial potency by increasing electrophilicity. Test activity via microbroth dilution assays (MIC against S. aureus: ~31.25 µg/mL). Compare with chlorinated analogs (e.g., 2-Chloro-4-(1,1-dimethylpropyl)phenol, CAS 5323-65-9) to assess halogen effects on lipid membrane disruption .
Q. What mechanisms underlie the compound’s potential nephrotoxicity, and how can in vitro models validate these effects?
- Methodological Answer : Oxidative stress and mitochondrial dysfunction are hypothesized mechanisms. Use renal proximal tubule cells (e.g., HK-2 line) exposed to 0.05–0.5 mM doses. Assess ROS production (DCFH-DA assay), ATP depletion (luciferase-based kits), and apoptosis markers (caspase-3 activation). Cross-validate with in vivo rat models (Fischer 344 strain) at 10–50 mg/kg/day for 28 days .
Q. How do computational models predict the environmental persistence of this compound?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score <2.0 indicates persistence) and bioaccumulation (log Kow ~4.5 suggests moderate accumulation). Validate with OECD 301F aerobic degradation tests: <20% degradation in 28 days implies high environmental retention .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., tert-pentyl methyl protons reported at δ 1.2 vs. 1.3 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Reanalyze using standardized conditions (25°C, 500 MHz) and compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (m/z 218.1670 [M+H]⁺) .
Q. How can researchers assess the compound’s interaction with proteins for drug delivery applications?
- Methodological Answer : Use fluorescence quenching assays with human serum albumin (HSA). Titrate 0–50 µM compound into 5 µM HSA and monitor tryptophan emission at 340 nm (λex = 280 nm). Calculate binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots. Validate with molecular docking (PDB ID: 1AO6) to identify hydrophobic binding pockets near Sudlow site I .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions with the phenolic -OH group.
- Toxicity Screening : Include positive controls (e.g., cisplatin for nephrotoxicity) to benchmark results.
- Data Validation : Cross-check spectral data with PubChem (CID 14543987) and NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
